CID 21225536
Description
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Properties
Molecular Formula |
CH2Na2O3S |
|---|---|
Molecular Weight |
140.07 g/mol |
InChI |
InChI=1S/CH2O.2Na.H2O2S/c1-2;;;1-3-2/h1H2;;;1-2H/q;2*+1;/p-2 |
InChI Key |
VYGBQXDNOUHIBZ-UHFFFAOYSA-L |
Canonical SMILES |
C=O.[O-]S[O-].[Na+].[Na+] |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying CID 21225536?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals . For example, a question like "What are the structural-activity relationships of CID 21225536 in modulating [specific biological target]?" balances specificity and relevance. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, particularly in pharmacological contexts .
Q. What steps are critical for conducting a robust literature review on CID 21225536?
- Methodological Answer :
Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "CID 21225536 AND synthesis NOT commercial") to filter non-academic content .
Prioritize primary sources (e.g., experimental papers in journals like Medicinal Chemistry Research) over reviews to avoid indirect interpretations .
Track citations of seminal papers to identify recent advancements .
Q. How should experimental procedures for synthesizing CID 21225536 be documented to ensure reproducibility?
- Methodological Answer : Follow guidelines from Medicinal Chemistry Research:
- Provide detailed synthetic protocols, including reagent purity, reaction conditions (temperature, solvent ratios), and purification methods (e.g., HPLC gradients) .
- Characterize all novel compounds with spectral data (NMR, HRMS) and report yields consistently. For known compounds, cite prior literature but verify purity via melting points or chromatograms .
Q. What statistical methods are appropriate for analyzing dose-response data (e.g., IC₅₀) in CID 21225536 bioassays?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Include replicates (n ≥ 3) and report confidence intervals. For comparative studies, apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of CID 21225536 across studies?
Identify variables influencing discrepancies (e.g., assay conditions, cell lines, compound purity).
Replicate key experiments under standardized protocols (e.g., OECD guidelines).
Use meta-analysis to quantify heterogeneity across datasets and isolate confounding factors .
Q. What strategies optimize the selectivity of CID 21225536 for a target protein with homologous isoforms?
- Methodological Answer :
- Perform molecular dynamics simulations to identify binding-pocket variations between isoforms.
- Design analogs targeting non-conserved residues (e.g., substituents at Position R² in CID 21225536’s scaffold).
- Validate selectivity via competitive binding assays (SPR or ITC) against isoform panels .
Q. How should interdisciplinary teams design collaborative studies on CID 21225536’s mechanism of action?
- Methodological Answer :
- Define roles using a milestone-driven framework (e.g., synthetic chemistry, in vitro assays, computational modeling) .
- Establish shared data repositories (e.g., LabArchives) with standardized metadata.
- Conduct regular cross-disciplinary reviews to align interpretations and address methodological gaps .
Q. What computational methods are effective for predicting CID 21225536’s pharmacokinetic properties?
- Methodological Answer :
- Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.
- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
- Apply machine learning (Random Forest, SVM) to prioritize analogs with improved bioavailability .
Methodological Best Practices
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral and assay data in repositories like ChemRxiv .
- Ethical Compliance : Disclose conflicts of interest and obtain ethics approvals for studies involving human-derived samples .
- Peer Review : Pre-submission reviews via platforms like bioRxiv can identify methodological weaknesses early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
